molecular formula C24H21N3O3 B11297835 N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B11297835
M. Wt: 399.4 g/mol
InChI Key: OEXCFMIGRXSPDA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethylphenyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethoxy group

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

InChI

InChI=1S/C24H21N3O3/c1-16-12-13-17(2)20(14-16)25-24(28)19-10-6-7-11-21(19)29-15-22-26-23(27-30-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

OEXCFMIGRXSPDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:

    Formation of 3-phenyl-1,2,4-oxadiazole: This can be achieved by the cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Preparation of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid: This involves the reaction of 3-phenyl-1,2,4-oxadiazole with a benzoic acid derivative under suitable conditions.

    Formation of the final compound: The final step involves the coupling of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid with 2,5-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound could be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
  • N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]aniline

Uniqueness

N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.

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